

An In-depth Technical Guide to 2,5-dipropylfuran: Properties, Synthesis, and Characterization

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Compound of Interest

Compound Name: 2,5-Dipropylfuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-dipropylfuran**, a heterocyclic organic compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related 2,5-dialkylfurans to infer its chemical and physical properties. This document also outlines a plausible synthetic route and expected characterization data, offering a valuable resource for researchers interested in the synthesis and application of furan derivatives.

Molecular Structure and Identification

2,5-dipropylfuran is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom. In this compound, the hydrogen atoms at the 2 and 5 positions of the furan ring are substituted with propyl groups.

While a specific CAS number for **2,5-dipropylfuran** is not readily found in major chemical databases, its molecular identity can be defined by various chemical identifiers. Based on its structure, the following identifiers can be assigned:

Identifier Type	Value
IUPAC Name	2,5-dipropylfuran
Molecular Formula	C ₁₀ H ₁₆ O
SMILES	CCCC1CC(CCC)O1
InChI	InChI=1S/C10H16O/c1-3-5-9-7-8-10(11-9)6-4-2/h7-8H,3-6H2,1-2H3
InChIKey	Inferred, not available in databases

Molecular Structure Diagram:

Molecular structure of **2,5-dipropylfuran**.

Physicochemical Properties (Inferred)

Direct experimental data for the physicochemical properties of **2,5-dipropylfuran** are scarce. However, we can estimate these properties by comparison with analogous 2,5-dialkylfurans. For instance, 2,5-dibutylfuran (CAS RN: 72636-53-4) provides a useful reference point.

Property	2,5-dipropylfuran (Inferred)	2,5-dibutylfuran[1]
Molecular Weight (g/mol)	152.24	180.29
Boiling Point (°C)	~190-210	Not available
Density (g/mL)	~0.85-0.95	Not available
Solubility	Soluble in common organic solvents (e.g., ethanol, ether, acetone). Sparingly soluble in water.	Not available

Proposed Synthesis Protocol: Paal-Knorr Furan Synthesis

A well-established and versatile method for the synthesis of furans is the Paal-Knorr synthesis. This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. For the synthesis of **2,5-dipropylfuran**, the required precursor would be nonane-3,6-dione.

Reaction Scheme:

Paal-Knorr synthesis of **2,5-dipropylfuran**.

Detailed Experimental Protocol:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nonane-3,6-dione (1 equivalent).
- **Solvent and Catalyst:** Add a suitable solvent such as toluene or xylene. Introduce a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (typically 0.01-0.05 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting material. Water is a byproduct of this reaction and can be removed using a Dean-Stark apparatus to drive the reaction to completion.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- **Extraction and Drying:** Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2,5-dipropylfuran**.

Expected Spectroscopic Data for Characterization

The structure of the synthesized **2,5-dipropylfuran** can be confirmed using various spectroscopic techniques. The expected data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~5.8-6.0	s	2H	Furan ring protons (H3, H4)
~2.5-2.7	t	4H	Methylene protons adjacent to the furan ring (-CH ₂ -CH ₂ -CH ₃)
~1.6-1.8	sextet	4H	Methylene protons (-CH ₂ -CH ₂ -CH ₃)
~0.9-1.0	t	6H	Methyl protons (-CH ₂ -CH ₂ -CH ₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)	Assignment
~155-160	C2 and C5 of the furan ring
~105-110	C3 and C4 of the furan ring
~28-32	Methylene carbon adjacent to the furan ring (-CH ₂ -CH ₂ -CH ₃)
~22-25	Methylene carbon (-CH ₂ -CH ₂ -CH ₃)
~13-15	Methyl carbon (-CH ₂ -CH ₂ -CH ₃)

IR (Infrared) Spectroscopy:

Wavenumber (cm ⁻¹)	Assignment
~3100-3150	=C-H stretch (furan ring)
~2850-2960	C-H stretch (aliphatic)
~1500-1600	C=C stretch (furan ring)
~1000-1100	C-O-C stretch (furan ring)

Mass Spectrometry (MS):

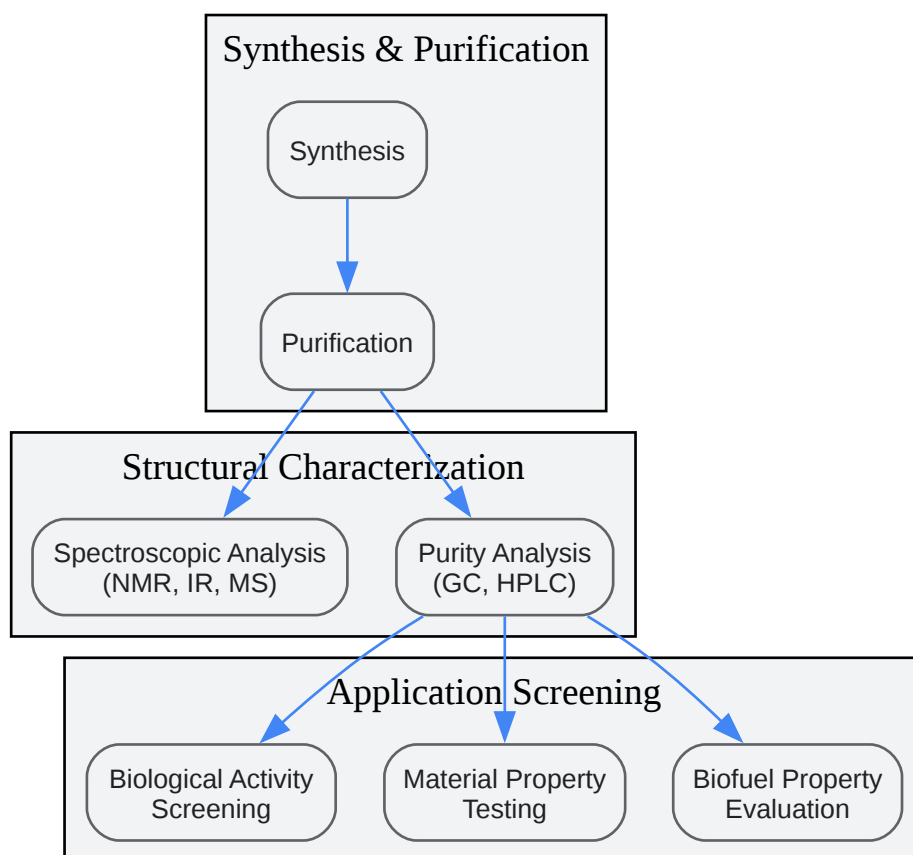
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at $m/z = 152$. Key fragmentation patterns would likely involve the loss of alkyl fragments.

Potential Applications in Research and Development

Substituted furans are valuable building blocks in organic synthesis and have been investigated for a variety of applications. While specific applications for **2,5-dipropylfuran** are not widely reported, its structural motifs suggest potential use in the following areas:

- **Biofuel Research:** Long-chain alkyl furans are considered potential "drop-in" biofuels due to their high energy density and compatibility with existing infrastructure.
- **Materials Science:** Furan rings can be incorporated into polymers to modify their thermal and mechanical properties.
- **Pharmaceutical and Agrochemical Synthesis:** The furan nucleus is present in numerous biologically active compounds. **2,5-dipropylfuran** could serve as a precursor or intermediate in the synthesis of novel drug candidates or agrochemicals.

Logical Relationship of Research and Development Pathway:



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Workflow for the synthesis and evaluation of **2,5-dipropylfuran**.

This guide provides a foundational understanding of **2,5-dipropylfuran** for scientific and industrial applications. Further experimental validation of the inferred properties and optimization of the proposed synthetic route are encouraged for any practical application.

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References

- 1. 2,5-Dibutylfuran | C₁₂H₂₀O | CID 586437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-dipropylfuran: Properties, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15201107#2-5-dipropylfuran-cas-number-and-molecular-structure>]

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